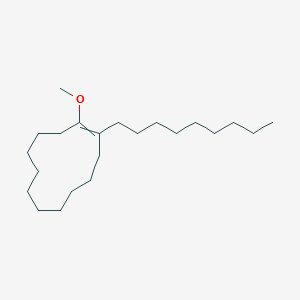![molecular formula C12H19N3O3 B14210277 3-diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate CAS No. 831217-55-1](/img/structure/B14210277.png)
3-diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate is a chemical compound with the molecular formula C₁₂H₁₉N₃O₃ . It is characterized by its unique structure, which includes a diazonium group, an oxazolidine ring, and a butenolate moiety. This compound is of interest in various fields of scientific research due to its potential reactivity and applications.
Vorbereitungsmethoden
The synthesis of 3-diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the diazotization of an aromatic amine followed by coupling with an oxazolidine derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium ion . Industrial production methods may involve large-scale diazotization processes with stringent control over reaction parameters to achieve high yields and purity.
Analyse Chemischer Reaktionen
3-Diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, cyanides, or hydroxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives.
Coupling Reactions: It can participate in coupling reactions with phenols or other aromatic compounds to form azo compounds.
Common reagents used in these reactions include copper salts (for Sandmeyer reactions), sodium nitrite (for diazotization), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in labeling and modifying biomolecules for research purposes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various transformations, such as substitution or coupling, depending on the reaction conditions. The molecular targets and pathways involved are primarily related to the reactivity of the diazonium group and its ability to form new bonds with nucleophiles .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate include other diazonium salts and oxazolidine derivatives. Compared to these compounds, this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Similar compounds include:
- Benzenediazonium chloride
- 4-Diazonio-2,2-dimethyl-4-oxobut-2-en-2-olate
- Oxazolidine derivatives with different substituents
These compounds share some reactivity patterns but differ in their specific applications and chemical behavior .
Eigenschaften
CAS-Nummer |
831217-55-1 |
|---|---|
Molekularformel |
C12H19N3O3 |
Molekulargewicht |
253.30 g/mol |
IUPAC-Name |
2-diazo-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]butane-1,3-dione |
InChI |
InChI=1S/C12H19N3O3/c1-5-6-9-7-18-12(3,4)15(9)11(17)10(14-13)8(2)16/h9H,5-7H2,1-4H3/t9-/m0/s1 |
InChI-Schlüssel |
IKUYIVZXEDQGGA-VIFPVBQESA-N |
Isomerische SMILES |
CCC[C@H]1COC(N1C(=O)C(=[N+]=[N-])C(=O)C)(C)C |
Kanonische SMILES |
CCCC1COC(N1C(=O)C(=[N+]=[N-])C(=O)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{2-[(E)-Benzylideneamino]ethyl}benzene-1-sulfonamide](/img/structure/B14210206.png)
![3,3'-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole]](/img/structure/B14210211.png)
![[4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol](/img/structure/B14210219.png)

![1-[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]ethanone](/img/structure/B14210224.png)
![3-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14210227.png)
![1-[(S)-1-diethoxyphosphorylhexylsulfinyl]-4-methylbenzene](/img/structure/B14210231.png)
![3-Quinolineethanol, 7-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14210234.png)
![1-Methyl-3-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14210250.png)

![(2R)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14210255.png)
![1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14210259.png)
